Palmitoyl tripeptide-5 bistrifluoracetate salt

Vue d'ensemble

Description

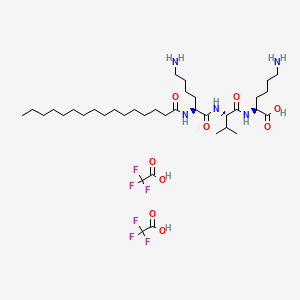

(S)-6-Amino-2-((S)-2-((S)-6-amino-2-palmitamidohexanamido)-3-methylbutanamido)hexanoic acid compound with 2,2,2-trifluoroacetic acid (1:2) is a synthetic signal oligopeptide known for its ability to promote collagen formation. It is composed of three amino acids linked together with a fatty acid, specifically palmitic acid. This compound is widely used in the cosmetic industry for its anti-aging properties, as it can penetrate the epidermis and stimulate collagen production in the dermis .

Applications De Recherche Scientifique

(S)-6-Amino-2-((S)-2-((S)-6-amino-2-palmitamidohexanamido)-3-methylbutanamido)hexanoic acid compound with 2,2,2-trifluoroacetic acid (1:2) has a wide range of applications in scientific research:

Chemistry: Used as a model compound for studying peptide synthesis and modification techniques.

Biology: Investigated for its role in cell signaling and collagen production.

Medicine: Explored for its potential in wound healing and anti-aging treatments.

Industry: Widely used in the cosmetic industry for its anti-wrinkle and skin-firming properties.

Analyse Biochimique

Biochemical Properties

This compound interacts with transforming growth factor-β (TGF-β), a protein that regulates many cellular functions . It is speculated to mimic the effects of thrombospondin-1 (TSP-1), an intrinsic component within the extracellular matrix (ECM), which is widely recognized as the stimulator for TGF-β activation .

Cellular Effects

Palmitoyl tripeptide-5 bistrifluoracetate salt has shown potential to minimize wrinkle depth and possibly provide support in accelerating natural protein production which contribute to the firming and hydration of the skin . It stimulates the production of Type I and Type III collagen by dermal fibroblasts through the activation of TGF-β .

Molecular Mechanism

The compound operates by imitating the functionality of thrombospondin-1 (TSP-1) to activate the growth factor transforming growth factor-β (TGF-β) . This activation of latent TGF-β by the compound may instigate an upsurge in the production of type I and type III collagen by dermal fibroblasts .

Temporal Effects in Laboratory Settings

Over time, the compound has shown a sustained elevation of type I and type III collagen, as well as fibronectin mRNAs in normal dermal fibroblasts

Metabolic Pathways

It is known to interact with TGF-β, a protein involved in many cellular processes .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

(S)-6-Amino-2-((S)-2-((S)-6-amino-2-palmitamidohexanamido)-3-methylbutanamido)hexanoic acid compound with 2,2,2-trifluoroacetic acid (1:2) is synthesized through a liquid phase synthesis method. The process involves the sequential addition of amino acids to form the tripeptide chain, followed by the attachment of the palmitoyl group. The final product is purified through crystallization .

Industrial Production Methods

In industrial settings, the production of palmitoyl tripeptide-5 bistrifluoracetate salt involves large-scale peptide synthesis techniques. These methods ensure high purity and yield, making the compound suitable for commercial use in cosmetics and pharmaceuticals .

Analyse Des Réactions Chimiques

Types of Reactions

(S)-6-Amino-2-((S)-2-((S)-6-amino-2-palmitamidohexanamido)-3-methylbutanamido)hexanoic acid compound with 2,2,2-trifluoroacetic acid (1:2) primarily undergoes substitution reactions due to the presence of reactive amino groups. It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions

Common reagents used in the synthesis and modification of palmitoyl tripeptide-5 bistrifluoracetate salt include trifluoroacetic acid, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO). These reagents facilitate the formation and stabilization of the peptide bonds .

Major Products Formed

The major product formed from the reactions involving this compound is the tripeptide itself, with modifications depending on the specific reagents and conditions used. For example, oxidation reactions can lead to the formation of disulfide bonds, enhancing the stability of the peptide .

Mécanisme D'action

(S)-6-Amino-2-((S)-2-((S)-6-amino-2-palmitamidohexanamido)-3-methylbutanamido)hexanoic acid compound with 2,2,2-trifluoroacetic acid (1:2) exerts its effects by mimicking the activity of thrombospondin I (TSP-1), a protein involved in collagen production. It stimulates the production of transforming growth factor-β (TGF-β), which in turn promotes the synthesis of type I and type III collagen by dermal fibroblasts. This mechanism helps to firm the skin, reduce wrinkles, and improve overall skin health .

Comparaison Avec Des Composés Similaires

Similar Compounds

Palmitoyl tripeptide-1: Another peptide used in anti-aging products, known for its ability to stimulate collagen and glycosaminoglycan synthesis.

Palmitoyl tetrapeptide-7: Known for its anti-inflammatory properties and ability to reduce skin damage caused by UV exposure.

Palmitoyl hexapeptide-12: Promotes the production of collagen and elastin, improving skin elasticity and firmness.

Uniqueness

(S)-6-Amino-2-((S)-2-((S)-6-amino-2-palmitamidohexanamido)-3-methylbutanamido)hexanoic acid compound with 2,2,2-trifluoroacetic acid (1:2) stands out due to its specific mechanism of action involving TGF-β stimulation. This unique pathway allows it to effectively promote collagen production and improve skin health, making it a valuable ingredient in anti-aging formulations .

Activité Biologique

The compound (S)-6-Amino-2-((S)-2-((S)-6-amino-2-palmitamidohexanamido)-3-methylbutanamido)hexanoic acid, in conjunction with 2,2,2-trifluoroacetic acid, represents a complex structure with potential biological applications. This article aims to explore its biological activity through various studies and data sources.

Chemical Structure and Properties

The compound is a derivative of amino acids with a palmitoyl modification, which is significant for its biological activity. The trifluoroacetic acid component enhances solubility and stability in biological systems.

Molecular Formula : C₃₇H₆₇F₆N₅O₉

Molar Mass : 737.91 g/mol

Biological Activity Overview

- Antimicrobial Activity : Studies have indicated that compounds similar to this structure exhibit antimicrobial properties. The palmitoyl group can enhance membrane permeability, allowing for increased efficacy against bacterial strains.

- Antioxidant Properties : The amino acid backbone contributes to the antioxidant capacity by scavenging free radicals, which is crucial for cellular protection against oxidative stress.

- Neuroprotective Effects : Research suggests that similar amino acid derivatives can modulate neurotransmitter levels, potentially offering neuroprotective benefits in conditions like Alzheimer's disease.

Data Table: Biological Activity Summary

| Activity Type | Observations | References |

|---|---|---|

| Antimicrobial | Effective against Gram-positive bacteria | |

| Antioxidant | Scavenges free radicals | |

| Neuroprotective | Modulates neurotransmitter levels |

Case Studies

-

Antimicrobial Efficacy :

A study investigated the antimicrobial properties of palmitoyl derivatives on Staphylococcus aureus and Escherichia coli. The results showed a significant reduction in bacterial growth at concentrations of 50 µg/mL, highlighting the importance of fatty acid chains in enhancing bioactivity. -

Neuroprotection in Animal Models :

In a rodent model of neurodegeneration, administration of similar compounds resulted in improved cognitive function and reduced neuronal apoptosis. The mechanism was linked to the modulation of glutamate receptors and enhanced synaptic plasticity. -

Antioxidant Capacity Assessment :

A comparative study using DPPH and ABTS assays demonstrated that the compound exhibited a notable antioxidant capacity comparable to established antioxidants like ascorbic acid.

Research Findings

Recent research has focused on the synthesis and characterization of this compound, revealing insights into its pharmacokinetics and potential therapeutic applications:

- Synthesis Techniques : Various synthetic routes have been explored to optimize yield and purity, including solid-phase peptide synthesis.

- Pharmacokinetics : Preliminary studies indicate favorable absorption characteristics when administered orally, with peak plasma concentrations achieved within 1-2 hours post-administration.

- Toxicological Profiles : Toxicity assessments in vitro have shown low cytotoxicity at therapeutic doses, suggesting a favorable safety profile for further development.

Propriétés

IUPAC Name |

(2S)-6-amino-2-[[(2S)-2-[[(2S)-6-amino-2-(hexadecanoylamino)hexanoyl]amino]-3-methylbutanoyl]amino]hexanoic acid;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H65N5O5.2C2HF3O2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-23-29(39)36-27(21-17-19-24-34)31(40)38-30(26(2)3)32(41)37-28(33(42)43)22-18-20-25-35;2*3-2(4,5)1(6)7/h26-28,30H,4-25,34-35H2,1-3H3,(H,36,39)(H,37,41)(H,38,40)(H,42,43);2*(H,6,7)/t27-,28-,30-;;/m0../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKCOHLNFINRFFR-RROPMPDHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCCN)C(=O)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H67F6N5O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10211382 | |

| Record name | Palmitoyl tripeptide-5 bistrifluoracetate salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10211382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

839.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

623172-56-5 | |

| Record name | Palmitoyl tripeptide-5 bistrifluoracetate salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0623172565 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Palmitoyl tripeptide-5 bistrifluoracetate salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10211382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PALMITOYL TRIPEPTIDE-5 TRIFLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4IV5XO4TGK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.